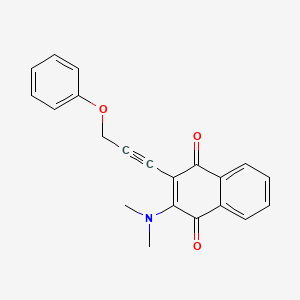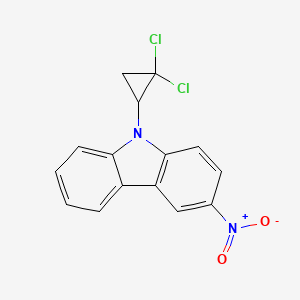
N-(2-methylpropyl)benzamide;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)benzamide: and toluene are two distinct organic compounds. N-(2-methylpropyl)benzamide is an amide derivative, while toluene is a simple aromatic hydrocarbon. Both compounds have significant roles in organic chemistry and various industrial applications.
Vorbereitungsmethoden
N-(2-methylpropyl)benzamide: can be synthesized through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Toluene: is typically produced through the catalytic reforming of naphtha in the petroleum industry. It can also be obtained from coal tar during the coking process. The industrial production of toluene involves the dehydrogenation of methylcyclohexane or the disproportionation of xylene .
Analyse Chemischer Reaktionen
N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.
Toluene: is known for its reactivity in:
Friedel-Crafts Alkylation and Acylation: Toluene reacts with alkyl or acyl chlorides in the presence of aluminum chloride to form alkylated or acylated products.
Oxidation: Toluene can be oxidized to benzoic acid using strong oxidizing agents.
Halogenation: It undergoes free radical halogenation at the benzylic position.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)benzamide: has applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.
Agriculture: Employed in the formulation of agrochemicals.
Material Science: Utilized in the production of polymers and resins.
Toluene: is widely used in:
Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.
Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.
Fuel Additive: Used to improve the octane rating of gasoline.
Wirkmechanismus
N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .
Vergleich Mit ähnlichen Verbindungen
N-(2-methylpropyl)benzamide: can be compared with other benzamide derivatives such as:
- N-methylbenzamide
- N-ethylbenzamide
- N-propylbenzamide
These compounds share similar chemical properties but differ in their alkyl substituents, affecting their reactivity and applications .
Toluene: is similar to other aromatic hydrocarbons like:
- Benzene
- Xylene
- Ethylbenzene
Toluene is unique due to its methyl group, which enhances its reactivity in electrophilic substitution reactions compared to benzene .
Eigenschaften
| 90239-31-9 | |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-(2-methylpropyl)benzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3 |
InChI-Schlüssel |
BYRXFCWEJVMEFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








